4-Iodo-5-pentylbenzene-1,3-diol
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Overview
Description
4-Iodo-5-pentylbenzene-1,3-diol is an organic compound that belongs to the class of resorcinols It is characterized by the presence of an iodine atom at the 4th position and a pentyl group at the 5th position on a benzene ring with two hydroxyl groups at the 1st and 3rd positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-5-pentylbenzene-1,3-diol can be achieved through several synthetic routes. One common method involves the iodination of 5-pentylresorcinol. The reaction typically uses iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl), under acidic conditions to introduce the iodine atom at the 4th position of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-5-pentylbenzene-1,3-diol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The iodine atom can be substituted with other electrophiles under suitable conditions.
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Iodination: Iodine (I2) and oxidizing agents (H2O2 or NaOCl) under acidic conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Reactions: Formation of various substituted benzene derivatives.
Oxidation Reactions: Formation of quinones.
Reduction Reactions: Formation of 5-pentylbenzene-1,3-diol.
Scientific Research Applications
4-Iodo-5-pentylbenzene-1,3-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in cellular signaling and regulation.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Iodo-5-pentylbenzene-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, while the iodine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various cellular processes, including signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
5-Pentylresorcinol: Lacks the iodine atom at the 4th position.
4-Methyl-5-pentylbenzene-1,3-diol: Has a methyl group instead of an iodine atom at the 4th position.
Olivetol (5-pentyl-1,3-benzenediol): Similar structure but without the iodine atom.
Uniqueness
4-Iodo-5-pentylbenzene-1,3-diol is unique due to the presence of the iodine atom, which can significantly alter its chemical and biological properties compared to its non-iodinated analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H15IO2 |
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Molecular Weight |
306.14 g/mol |
IUPAC Name |
4-iodo-5-pentylbenzene-1,3-diol |
InChI |
InChI=1S/C11H15IO2/c1-2-3-4-5-8-6-9(13)7-10(14)11(8)12/h6-7,13-14H,2-5H2,1H3 |
InChI Key |
QPILFGQJWYJVJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)O)O)I |
Origin of Product |
United States |
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